2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a unique combination of indole and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring. The final step involves the coupling of these two moieties under specific reaction conditions.
Indole Derivative Synthesis: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Pyran Ring Formation: The pyran ring can be synthesized via the reaction of a suitable aldehyde with a β-keto ester in the presence of a base, leading to the formation of the pyran ring through a cyclization reaction.
Coupling Reaction: The final step involves the coupling of the indole and pyran derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the pyran ring can modulate the compound’s overall activity. The exact mechanism may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole ring, share some similarities in terms of biological activity.
Pyran Derivatives: Compounds like coumarin and chromene, which contain the pyran ring, have similar chemical properties.
Uniqueness
What sets 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide apart is the combination of both indole and pyran rings in a single molecule, providing a unique set of chemical and biological properties that are not found in compounds containing only one of these rings.
Biological Activity
The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that combines features of indole and pyran derivatives. Its structural components suggest potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and efficacy against different cell lines.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-component reactions where indole derivatives are reacted with pyran-based intermediates. The synthesis pathway may include the following steps:
- Formation of the pyran ring through condensation reactions.
- Introduction of the indole moiety via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 4H-pyran have shown significant cytotoxic effects against various cancer cell lines, including:
- HI-60 (Human leukemia cells)
- NCI-H460 (Non-small cell lung cancer)
In a comparative study, compounds similar to this compound exhibited IC50 values ranging from 0.25μM to 0.59μM, indicating potent anti-proliferative activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7k | HI-60 | 0.25 |
7l | NCI-H460 | 0.29 |
5e | HCT116 | 0.36 |
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Pathways : The presence of the indole moiety suggests potential interactions with pathways involving Bcl-2 proteins, which are crucial for regulating apoptosis .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties indicate that compounds with similar structural features can inhibit bacterial growth. The presence of electron-withdrawing groups in related pyran derivatives has been correlated with enhanced antimicrobial activity .
Case Studies and Research Findings
- Case Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines due to their ability to induce oxidative stress .
- Research on Pyran Derivatives : Compounds derived from pyran structures were evaluated for their anti-proliferative properties and showed promising results in inhibiting tumor growth in vitro .
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-2-29-22-10-6-4-8-19(22)25-24(28)16-31-23-15-30-18(13-21(23)27)14-26-12-11-17-7-3-5-9-20(17)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPKTOZNDWICEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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